Cas no 2228461-69-4 ((3-tert-butylphenyl)methyl sulfamate)
(3-tert-butylphenyl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (3-tert-butylphenyl)methyl sulfamate
- 2228461-69-4
- EN300-2003958
-
- Inchi: 1S/C11H17NO3S/c1-11(2,3)10-6-4-5-9(7-10)8-15-16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14)
- InChI Key: AERQVWVAVPOMEL-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1=CC=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 243.09291458g/mol
- Monoisotopic Mass: 243.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.8Ų
(3-tert-butylphenyl)methyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2003958-0.05g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-0.1g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-0.25g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-0.5g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-1.0g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-2003958-2.5g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-5.0g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-2003958-10.0g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 10g |
$7065.0 | 2023-05-31 | ||
| Enamine | EN300-2003958-1g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2003958-5g |
(3-tert-butylphenyl)methyl sulfamate |
2228461-69-4 | 5g |
$2858.0 | 2023-09-16 |
(3-tert-butylphenyl)methyl sulfamate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (3-tert-butylphenyl)methyl sulfamate
The (3-tert-butylphenyl)methyl Sulfamate: A Comprehensive Overview
(3-tert-butylphenyl)methyl sulfamate, identified by the CAS number 2228461-69-4, is a compound of significant interest in various scientific and industrial applications. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in fields such as agriculture, pharmaceuticals, and materials science. Recent studies have highlighted its role in enhancing crop protection and its potential as a precursor in drug development.
The chemical structure of (3-tert-butylphenyl)methyl sulfamate comprises a sulfonamide group attached to a methyl-substituted phenyl ring with a tert-butyl substituent. This configuration imparts the compound with distinct physical and chemical properties, including high stability and reactivity under specific conditions. The presence of the tert-butyl group enhances the compound's lipophilicity, making it suitable for applications requiring controlled release mechanisms.
Recent research has explored the use of (3-tert-butylphenyl)methyl sulfamate as an intermediate in the synthesis of bioactive compounds. For instance, studies have demonstrated its effectiveness in the development of herbicides with improved selectivity and reduced environmental impact. Additionally, its role as a catalyst in organic reactions has been investigated, showcasing its potential in green chemistry practices.
In the pharmaceutical sector, (3-tert-butylphenyl)methyl sulfamate has been examined for its ability to modulate enzyme activity, particularly in pathways associated with inflammation and neurodegenerative diseases. Preclinical studies suggest that derivatives of this compound may exhibit promising therapeutic effects with minimal adverse side effects.
The environmental impact of (3-tert-butylphenyl)methyl sulfamate has also been a focus of recent research. Studies indicate that the compound degrades efficiently under aerobic conditions, reducing its persistence in soil and water systems. This characteristic aligns with global efforts to develop sustainable agricultural chemicals that minimize ecological disruption.
In conclusion, (3-tert-butylphenyl)methyl sulfamate (CAS No: 2228461-69-4) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent advancements in its synthesis and application, position it as a key player in future scientific innovations.
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